Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-)

Description

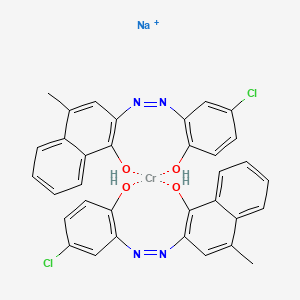

Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) is a metallo-azo complex characterized by a chromate core coordinated with two naphtholato ligands. Each ligand features a 5-chloro-2-hydroxyphenyl azo group and a methyl substituent at the 4-position of the naphtholato ring. Its structure imparts unique electronic and steric properties, making it suitable for applications in dyes, corrosion inhibition, or catalysis, though specific uses require further industrial data.

Properties

CAS No. |

94232-96-9 |

|---|---|

Molecular Formula |

C34H26Cl2CrN4NaO4+ |

Molecular Weight |

700.5 g/mol |

IUPAC Name |

sodium;2-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-methylnaphthalen-1-ol;chromium |

InChI |

InChI=1S/2C17H13ClN2O2.Cr.Na/c2*1-10-8-15(17(22)13-5-3-2-4-12(10)13)20-19-14-9-11(18)6-7-16(14)21;;/h2*2-9,21-22H,1H3;;/q;;;+1 |

InChI Key |

VGAYHFHAIFCDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.[Na+].[Cr] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) involves several steps:

Synthesis of 2-naphthol: This is the starting material for the subsequent reactions.

Nitridation, oxidation, and metathesis: These processes convert 2-naphthol into 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol.

Reaction with chromic acid and sodium sulfite: The final step involves reacting 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol with chromic acid and sodium sulfite to obtain the desired compound.

Chemical Reactions Analysis

Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, where one or more of its ligands are replaced by other ligands.

Common reagents and conditions: These reactions often involve reagents such as chromic acid, sodium sulfite, and various organic solvents.

Scientific Research Applications

Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) has a wide range of applications in scientific research:

Chemistry: It is used in chemical analysis and as a raw material for chromium catalysts in organic synthesis reactions.

Biology: The compound is employed in fluorescence microscopy to stain and visualize biological samples.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) involves its interaction with molecular targets and pathways. As a transition metal coordination compound, it can form complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects :

- Chloro Groups : The 5-chloro substituent in the target compound likely enhances stability and corrosion inhibition by increasing lipophilicity, which aids in forming protective layers on metal surfaces .

- Nitro Groups : In CAS 64611-73-0, the nitro group at the 4-position of the phenyl ring boosts electron-withdrawing effects, improving catalytic efficiency in redox reactions .

- tert-Pentyl Groups : The bulky tert-pentyl substituent in the third compound may reduce solubility in aqueous systems but improve compatibility with organic matrices, making it suitable for hydrophobic dye applications .

- The iminomethyl-phenolato group in the fourth compound adds a chelating site, possibly enabling dual coordination modes in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.